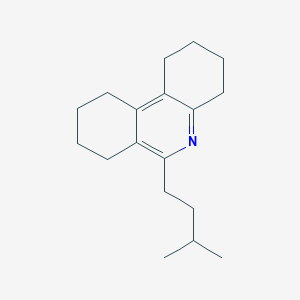
6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine is an organic compound with a complex structure It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, advanced catalytic systems, and efficient separation techniques to isolate the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound of 6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine.
6-(3-Methylbutyl)undecane: Another compound with a similar alkyl chain but different core structure.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds.
Properties
CAS No. |
62615-02-5 |
|---|---|
Molecular Formula |
C18H27N |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
6-(3-methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine |
InChI |
InChI=1S/C18H27N/c1-13(2)11-12-18-16-8-4-3-7-14(16)15-9-5-6-10-17(15)19-18/h13H,3-12H2,1-2H3 |
InChI Key |
FXNHTWZFCOWPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C2CCCCC2=C3CCCCC3=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


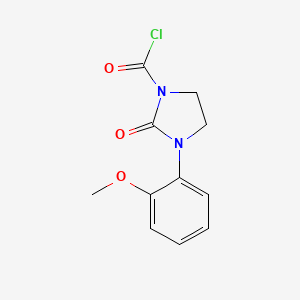
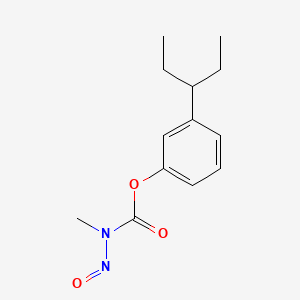
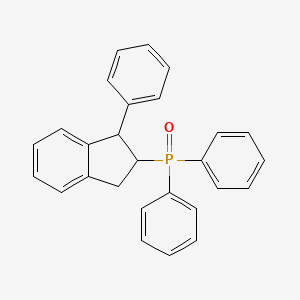
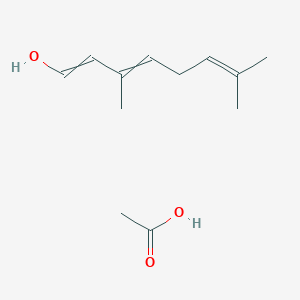
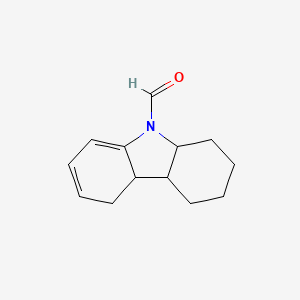

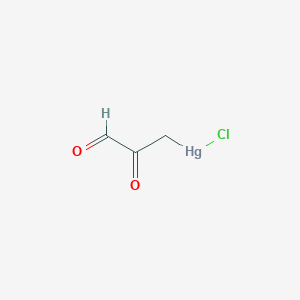
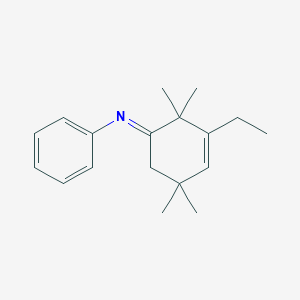
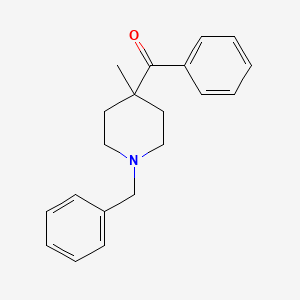
![2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate](/img/structure/B14522822.png)
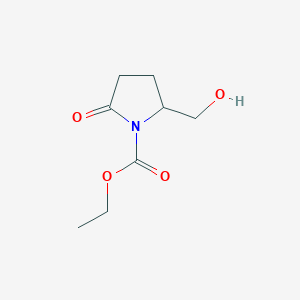
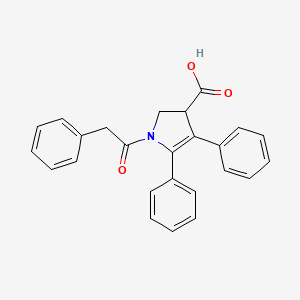
![Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol](/img/structure/B14522845.png)
![Benzenamine, 4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]-](/img/structure/B14522856.png)
